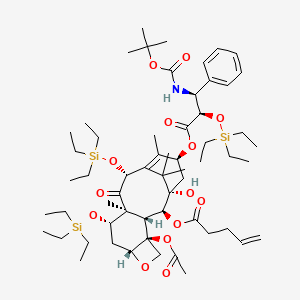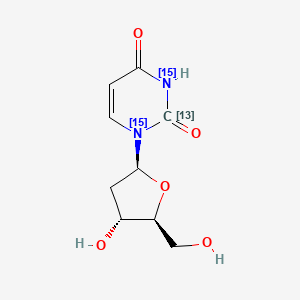![molecular formula C8H7N3O2 B13847546 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine, leading to the formation of the pyrazolopyridine core . Subsequent functionalization at the 3-position with acetic acid can be achieved through various strategies, including nucleophilic substitution and coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. For example, the use of amorphous carbon-supported sulfonic acid as a catalyst has been reported to improve the yield and efficiency of the synthesis . This method offers advantages such as low cost, non-toxicity, and operational simplicity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid involves its interaction with molecular targets such as TRKs. These kinases play a crucial role in signal transduction pathways that regulate cell growth and survival. By inhibiting TRKs, the compound can disrupt these pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis . The binding interactions with TRKs are facilitated by the compound’s ability to fit into the kinase’s active site, blocking its activity.
Vergleich Mit ähnlichen Verbindungen
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of the substituents.
Pyrazoloquinolines: These compounds have a quinoline ring fused with a pyrazole ring and exhibit different biological activities.
Indolyl-pyrazolopyridines: These compounds contain an indole moiety fused with a pyrazolopyridine core and have been studied for their potential as TASK-3 channel blockers.
Uniqueness: 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature enhances its potential as a versatile building block for the synthesis of various derivatives with distinct biological activities.
Eigenschaften
Molekularformel |
C8H7N3O2 |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H7N3O2/c12-7(13)4-6-5-2-1-3-9-8(5)11-10-6/h1-3,6H,4H2,(H,12,13) |
InChI-Schlüssel |
MYCLKRGBPOEHAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)N=NC2CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)

![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)



![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)

![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)


